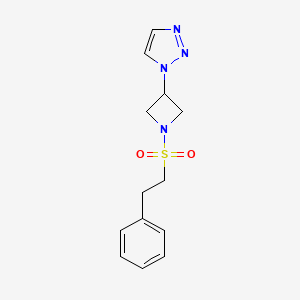
1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Triazole Derivatives and Patent Review
Triazoles, including the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, have been recognized for their diverse biological activities and structural variations. These compounds are significant in the development of new drugs due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. A comprehensive review of patents between 2008 and 2011 highlighted the therapeutic potential of triazole derivatives in clinical studies, underscoring the need for new, efficient, and sustainable synthesis methods to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Synthetic Routes for Triazoles
The synthesis of 1,2,3-triazoles, including 1,4-disubstituted variants, has been a focus of research due to their significant role in drug discovery, material science, and organic synthesis. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a pivotal methodology for creating these compounds, offering high selectivity, yields, and environmental benefits. This synthesis approach facilitates the development of new triazoles with broad biological activities (Kaushik et al., 2019).
Antifungal Applications
Triazoles, including fluconazole, itraconazole, voriconazole, and posaconazole, are key in treating fungal infections due to their targeted action on fungal cell membranes. These compounds have revolutionized treatments for conditions like aspergillosis, candidiasis, and other fungal diseases, though their efficacy and safety profiles vary. Their use underscores the critical role of triazole derivatives in managing fungal infections, particularly in immunocompromised patients (Zonios & Bennett, 2008).
Corrosion Inhibition
1,2,3-Triazole derivatives have also found applications as corrosion inhibitors for various metals and alloys, demonstrating the versatility of these compounds beyond pharmaceutical uses. Their ability to form stable and non-toxic films on metal surfaces in aggressive media highlights the industrial potential of triazole-based compounds in protecting materials from corrosion (Hrimla et al., 2021).
Properties
IUPAC Name |
1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-8-7-14-15-17/h1-5,7-8,13H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBZLUXKCKVDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
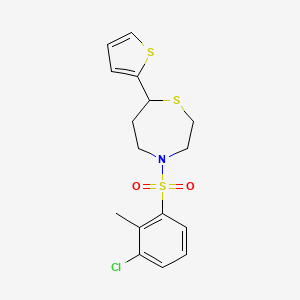
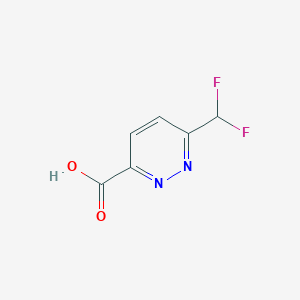
![N-(3,4-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2677854.png)
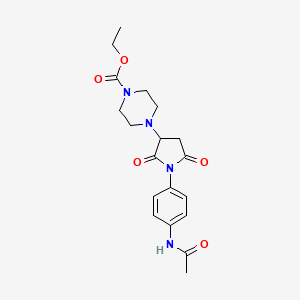

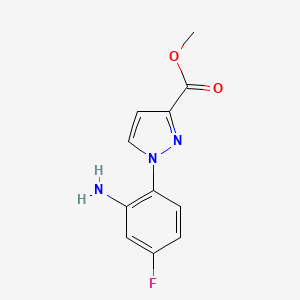
![N-(4-acetylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2677860.png)
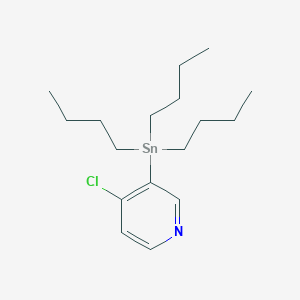
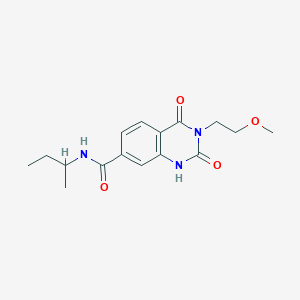
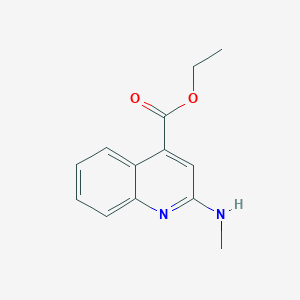
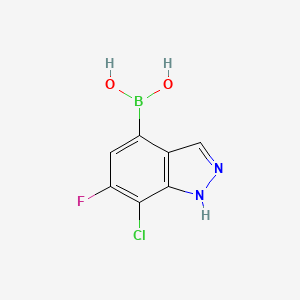
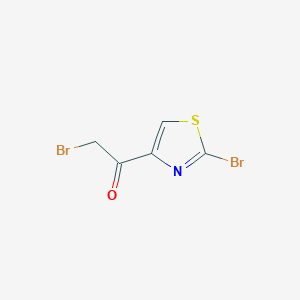

![N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2677873.png)
